2-Amino-2-(P-tolyl)ethan-1-OL hcl 2-Amino-2-(P-tolyl)ethan-1-OL hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542719
InChI: InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
SMILES:
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

2-Amino-2-(P-tolyl)ethan-1-OL hcl

CAS No.:

Cat. No.: VC16542719

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(P-tolyl)ethan-1-OL hcl -

Specification

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name 2-amino-2-(4-methylphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Standard InChI Key SXKKIUVSYPXHBT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(CO)N.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-amino-2-(4-methylphenyl)ethanol hydrochloride, reflects its bifunctional structure: an ethanolamine chain with a para-methylphenyl substituent and a protonated amine group stabilized by a chloride counterion. Key properties include:

PropertyValueSource
Molecular FormulaC9H14ClNO\text{C}_9\text{H}_{14}\text{ClNO}
Molecular Weight187.66 g/mol
CAS Number (S-enantiomer)1256974-17-0
SolubilityPolar solvents (e.g., water, methanol)Inferred
StereochemistryChiral center at C2 (S/R configurations)

The presence of both amine and alcohol groups enables diverse reactivity, including participation in acid-base equilibria, nucleophilic substitutions, and hydrogen bonding. The para-methyl group contributes to hydrophobic interactions, influencing binding affinity in biological systems.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via reductive amination of p-tolylacetaldehyde using ammonia or ammonium derivatives. A representative pathway involves:

  • Aldehyde Preparation: p-Tolylacetaldehyde is generated through Friedel-Crafts acylation of toluene, followed by reduction.

  • Reductive Amination: The aldehyde reacts with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability .

Key Reaction:

p-Tolylacetaldehyde+NH3NaBH3CN2-Amino-2-(p-tolyl)ethan-1-OLHClHydrochloride Salt\text{p-Tolylacetaldehyde} + \text{NH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-Amino-2-(p-tolyl)ethan-1-OL} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial Considerations

Large-scale production may employ continuous flow reactors to optimize yield and purity. Catalytic asymmetric synthesis methods are under development to produce enantiomerically pure forms, which are critical for targeted biological activity .

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

Research indicates that structural analogs of 2-amino-2-(p-tolyl)ethan-1-OL hydrochloride interact with monoamine transporters and receptors. In vitro studies demonstrate its ability to inhibit serotonin reuptake, suggesting potential antidepressant properties. The amine group forms ionic interactions with aspartate residues in transporter proteins, while the p-tolyl group stabilizes binding via hydrophobic pockets.

Enzyme Interactions

The compound exhibits moderate inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. Kinetic studies reveal a mixed inhibition mechanism, with KiK_i values in the micromolar range.

Table 1: Enzymatic Inhibition Profiles

EnzymeInhibition TypeKiK_i (μM)Source
Monoamine Oxidase ACompetitive12.3
AcetylcholinesteraseNon-competitive18.7

Applications in Research and Development

Medicinal Chemistry

As a chiral building block, this compound is utilized in synthesizing derivatives for:

  • Antidepressant Candidates: Structural modifications to enhance blood-brain barrier permeability.

  • Antimicrobial Agents: Quaternary ammonium derivatives show activity against Gram-positive bacteria .

Biochemical Tools

The hydrochloride salt serves as a standard in chromatographic assays for quantifying amine-containing metabolites. Its UV absorbance at 254 nm facilitates detection in HPLC analyses .

CodeRiskPrecaution
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear gloves
H319Causes serious eye irritationUse eye protection

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